molecular formula C6H5N3 B577659 4-Ethynylpyrimidin-2-amine CAS No. 1207175-18-5

4-Ethynylpyrimidin-2-amine

Cat. No.: B577659
CAS No.: 1207175-18-5
M. Wt: 119.127
InChI Key: NIYUIYKJIYIVFX-UHFFFAOYSA-N
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Description

4-Ethynylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the coupling of 2-iodopyrimidine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and typically requires a base like triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of pyrimidine-2-carbaldehyde or pyrimidine-2-carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethynylpyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

    2-Aminopyrimidine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Aminopyrimidine: Similar structure but with the amino group at a different position, leading to different reactivity and applications.

    2,4-Diaminopyrimidine: Contains two amino groups, increasing its potential for forming hydrogen bonds and interacting with biological targets.

Uniqueness: 4-Ethynylpyrimidin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and for exploring new therapeutic applications.

Properties

IUPAC Name

4-ethynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYUIYKJIYIVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668264
Record name 4-Ethynylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-18-5
Record name 4-Ethynyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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